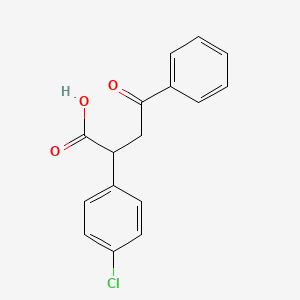

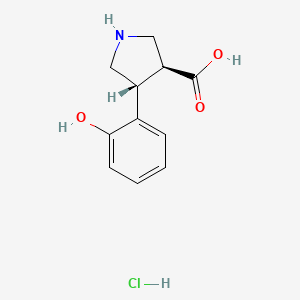

![molecular formula C9H7ClN2O2 B1350403 [3-(4-氯苯基)-1,2,4-噁二唑-5-基]甲醇 CAS No. 5372-40-7](/img/structure/B1350403.png)

[3-(4-氯苯基)-1,2,4-噁二唑-5-基]甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

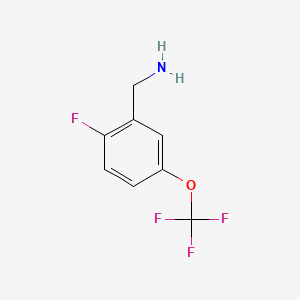

“[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol” is a chemical compound with the CAS Number: 5372-40-7 . It has a molecular weight of 210.62 . The IUPAC name for this compound is [3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7ClN2O2/c10-7-3-1-6 (2-4-7)9-11-8 (5-13)14-12-9/h1-4,13H,5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 210.62 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

科学研究应用

光化学行为: 研究了包括与[3-(4-氯苯基)-1,2,4-噁二唑-5-基]甲醇相关的1,2,4-噁二唑衍生物的光化学行为。这些化合物通过环光异构化转变为1,3,4-噁二唑,可能通过“环收缩-环扩张”途径,并在特定波长的光照下形成开链产物(Buscemi, Cicero, Vivona, & Caronna, 1988)。

晶体堆积和非共价相互作用: 对1,2,4-噁二唑衍生物的晶体堆积进行了研究,揭示了非共价相互作用(如孤对-π相互作用和卤素键合)在它们的超分子结构中的功能作用。这些相互作用对于稳定分子构象至关重要,并影响固态结构的形成(Sharma, Mohan, Gangwar, & Chopra, 2019)。

抗癌和抗菌剂的合成和表征: 合成了一系列与[3-(4-氯苯基)-1,2,4-噁二唑-5-基]甲醇类似的核心结构衍生物,并对它们作为抗癌、抗菌和抗真菌剂的潜力进行了表征。这些化合物对特定细胞系和细菌/真菌菌株表现出不同程度的有效性(Mahanthesha, T., & Bodke, 2021)。

脂肪酶和α-葡萄糖苷酶抑制研究: 合成了一些衍生物,并测试它们对脂肪酶和α-葡萄糖苷酶的抑制能力,这些酶在代谢紊乱中具有重要作用。这些研究为这些化合物的潜在治疗应用提供了见解(Bekircan, Ülker, & Menteşe, 2015)。

抗菌评价: 对N'-取代衍生物的抗菌潜力进行了评估,表明它们作为某些革兰氏阴性和革兰氏阳性细菌的中等抑制剂具有有效性(Rehman, Rasool, Abbasi, & Siddiqui, 2016)。

安全和危害

This compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with this compound are H315, H319, and H335 , which correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation”, respectively .

作用机制

Target of Action

Similar compounds have been known to exhibit antimicrobial properties

Mode of Action

It is known that 1,3,4-oxadiazoles, a class of compounds to which this compound belongs, have been synthesized from different compounds and are known for their antimicrobial, anti-inflammatory, pesticidal, and antihypertensive activities .

Biochemical Pathways

It is known that 1,3,4-oxadiazoles can affect various biological activities

Pharmacokinetics

The compound is a solid at room temperature , which could influence its bioavailability

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol. It is known that the compound is stable at ambient temperature , which could have implications for its storage and handling.

属性

IUPAC Name |

[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c10-7-3-1-6(2-4-7)9-11-8(5-13)14-12-9/h1-4,13H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNHGRCYDLKXNSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=N2)CO)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376938 |

Source

|

| Record name | [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5372-40-7 |

Source

|

| Record name | [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the molecular formula and weight of [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol?

A1: While the abstract doesn't explicitly state the molecular weight, it does provide the molecular formula: C9H7ClN2O2 [].

Q2: What type of intermolecular interactions are present in [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol?

A3: The abstract highlights the presence of O—H⋯N hydrogen-bonding interactions, leading to the formation of dimers []. These interactions could influence the compound's melting point, boiling point, and solubility in various solvents.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

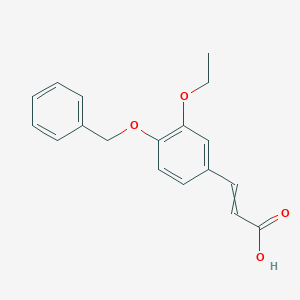

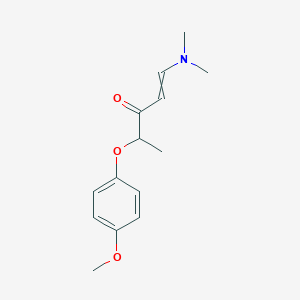

![2-[(2,3-dichlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B1350338.png)

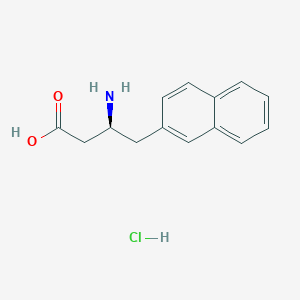

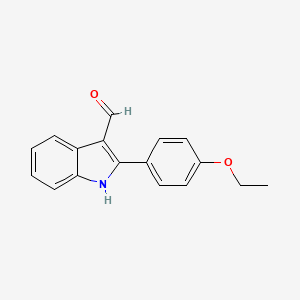

![3-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B1350345.png)

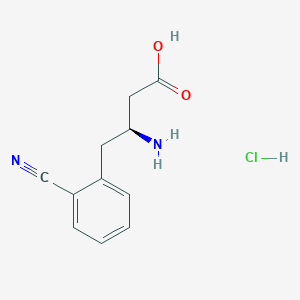

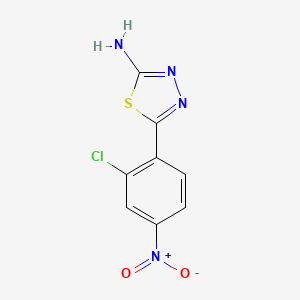

![N''-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N''-methyl-N'''-[(E)-(4-methylphenyl)methylidene]carbonic dihydrazide](/img/structure/B1350350.png)